molecular formula C10H9N3O3 B061726 Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate CAS No. 163719-72-0

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate

Cat. No.: B061726
CAS No.: 163719-72-0
M. Wt: 219.2 g/mol
InChI Key: UCJHAHJTNSHCNM-UHFFFAOYSA-N
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Description

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a high-purity chemical building block designed for advanced research in medicinal chemistry and drug discovery. This compound features a privileged molecular architecture, combining a [1,2,4]oxadiazole heterocycle with a nicotinic (pyridin-3-yl) substituent and an ester functional group. The [1,2,4]oxadiazole ring is a well-established bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and improved pharmacokinetic properties to potential drug candidates. The pyridine moiety serves as a versatile hydrogen bond acceptor, facilitating targeted interactions with biological macromolecules.

Properties

IUPAC Name

ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHAHJTNSHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936867
Record name Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70936867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163719-72-0
Record name Ethyl 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163719-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with pyridine-3-carboxylic acid hydrazide in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol or tetrahydrofuran at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate has been studied for its various pharmacological effects:

  • Antimicrobial Activity:
    • This compound exhibits significant antibacterial and antifungal properties. Research indicates that derivatives of oxadiazoles are effective against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
  • Anticancer Properties:
    • Compounds containing oxadiazole rings have shown potential as anticancer agents. They act as inducers of apoptosis through caspase activation, which is crucial in the treatment of cancers characterized by uncontrolled cell growth .
  • Anti-inflammatory Effects:
    • Some studies suggest that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. This makes them candidates for developing anti-inflammatory drugs .

Case Studies and Research Findings

Recent research has highlighted the diverse applications and effectiveness of this compound:

StudyFindings
Said et al. (2022)Synthesized new oxadiazole conjugated compounds showing strong analgesic and anti-inflammatory activities compared to standard drugs like Indomethacin .
Chortani et al. (2022)Developed bibenzopyrimidine compounds with notable antibacterial properties against multiple pathogens .
Zabiulla et al. (2022)Investigated 1,3,4-oxadiazole derivatives for their antioxidant activities alongside antibacterial effects .

Mechanism of Action

The mechanism of action of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate
  • Core Structure : 1,2,4-triazole (contains two nitrogen atoms in the ring).
  • Substituents : Pyridin-2-yl at position 3; ethyl ester at position 3.
  • Molecular Formula : C₁₀H₉N₅O₂ (MW: 231.21 g/mol).
  • Key Differences :
    • The triazole core introduces an NH group, enabling hydrogen bonding, unlike the oxadiazole’s oxygen atom.
    • Pyridin-2-yl substitution alters steric and electronic interactions compared to pyridin-3-yl .
Ethyl 5-methyl-3-pyridin-2-ylisoxazole-4-carboxylate
  • Core Structure : Isoxazole (one oxygen and one nitrogen atom in the ring).
  • Substituents : Pyridin-2-yl at position 3; methyl and ethyl ester groups.
  • Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol).
  • Key Differences :
    • Isoxazole’s oxygen-nitrogen arrangement confers distinct electronic properties and metabolic stability.
    • Methyl substitution increases hydrophobicity .

Substituent Variations in 1,2,4-Oxadiazoles

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
  • Substituent : Cyclopentyl group (alkyl).
  • Molecular Formula : C₁₀H₁₄N₂O₃ (MW: 210.23 g/mol).
  • Absence of aromatic substituents reduces π-π stacking interactions .
Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate
  • Substituent : 4-tert-butylphenyl (bulky aryl).
  • Molecular Formula : C₁₅H₁₈N₂O₃ (MW: 274.32 g/mol).
  • Key Differences :
    • The tert-butyl group introduces steric hindrance and extreme hydrophobicity.
    • Likely impacts crystallinity and solubility compared to pyridinyl analogs .

Positional Isomerism in Pyridinyl Substitution

  • Ethyl 3-pyridin-3-yl vs. Ethyl 3-pyridin-2-yl Derivatives: Pyridin-3-yl substitution places the nitrogen atom meta to the oxadiazole linkage, altering electronic effects (e.g., dipole interactions).

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Predicted Solubility
Ethyl 3-pyridin-3-yl-oxadiazole-5-carboxylate 219.2 Pyridin-3-yl Moderate (polar)
Ethyl 3-cyclopentyl-oxadiazole-5-carboxylate 210.23 Cyclopentyl Low (lipophilic)
Ethyl 3-(4-tert-butylphenyl)-oxadiazole-5-carboxylate 274.32 4-tert-Butylphenyl Very low

Biological Activity

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: Ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate
  • Molecular Formula: C10H9N3O3
  • CAS Number: 163719-72-0

Biological Activity Overview

Recent studies indicate that this compound exhibits significant biological activities. These activities are primarily attributed to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. For instance, studies have shown that derivatives of oxadiazoles exhibit cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.63Induces apoptosis via p53 activation
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazoleU937 (Leukemia)<2.78Cell cycle arrest and apoptosis
Doxorubicin (Reference)MCF-710.38DNA intercalation and apoptosis induction

The compound's mechanism of action involves inducing apoptosis in cancer cells through pathways involving p53 and caspase activation .

Antimicrobial Activity

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that these compounds exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the oxadiazole core may enhance the antimicrobial potency of the compounds .

Case Studies and Research Findings

Several case studies highlight the biological activity of ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole derivatives:

  • Cytotoxicity in Cancer Models:
    • A study evaluated various oxadiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Apoptosis Induction:
    • Flow cytometry assays demonstrated that ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole derivatives effectively induce apoptosis in MCF-7 cells through increased expression of pro-apoptotic proteins such as p53 and caspase activation .
  • Inhibitory Activity Against Carbonic Anhydrases:
    • The compound has been tested for its inhibitory effects on human carbonic anhydrases (hCA), which are implicated in cancer progression. Some derivatives showed selective inhibition at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .

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